molecular formula C11H11BrO4 B14014907 Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate CAS No. 33567-55-4

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B14014907
CAS No.: 33567-55-4
M. Wt: 287.11 g/mol
InChI Key: SCVONOFKCNSWGM-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of oxirane, featuring a bromine and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated compound.

    Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and DNA modification.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: Similar structure but lacks the bromine atom.

    Methyl oxirane-2-carboxylate: A simpler compound with no aromatic ring or substituents.

    Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate: Contains a pyran ring instead of an oxirane ring.

Uniqueness

Methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.

Properties

CAS No.

33567-55-4

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 3-(5-bromo-2-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H11BrO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3

InChI Key

SCVONOFKCNSWGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C(O2)C(=O)OC

Origin of Product

United States

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